

A Comprehensive Technical Guide to 4-Amino-3-methoxybenzenesulfonamide

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzenesulfonamide

Cat. No.: B1282519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Amino-3-methoxybenzenesulfonamide**, a key chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals. This document consolidates essential technical data, outlines a representative synthetic protocol, and illustrates its potential mechanism of action for researchers and professionals in drug development.

Core Technical Data

CAS Number: 37559-30-1

Synonyms:

- 4-Amino-3-methoxybenzene-1-sulfonamide
- Benzenesulfonamide, 4-amino-3-methoxy-

Chemical and Physical Properties

The fundamental properties of **4-Amino-3-methoxybenzenesulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃ S	--INVALID-LINK--
Molecular Weight	202.23 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥95%	--INVALID-LINK--
InChI Key	InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11)	--INVALID-LINK--

Commercial Suppliers

A number of chemical suppliers offer **4-Amino-3-methoxybenzenesulfonamide** for research and development purposes. A selection of these suppliers is provided below.

Supplier	Product Number/Reference	Purity	Quantity
--INVALID-LINK--	-	min 95%	10 mg
--INVALID-LINK--	-	≥95%	-
--INVALID-LINK--	TR-A612723	-	250mg

Experimental Protocol: A Representative Synthesis

While a specific, detailed protocol for the synthesis of **4-Amino-3-methoxybenzenesulfonamide** is not readily available in the public domain, a representative multi-step synthesis can be conceptualized based on established methods for preparing substituted benzenesulfonamides.^{[1][2]} The following protocol is a general guideline and may require optimization.

Step 1: Nitration of 2-Methoxyaniline

- To a cooled solution of 2-methoxyaniline in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-5 °C).
- After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture over ice and collect the precipitated product, 4-amino-3-nitroanisole, by filtration.

Step 2: Sandmeyer Reaction to Introduce the Sulfonyl Chloride Group

- Diazotize the resulting 4-amino-3-nitroanisole by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).^[1]
- In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.^[1]
- Slowly add the diazonium salt solution to the sulfur dioxide solution.
- After the reaction is complete, extract the product, 4-methoxy-3-nitrobenzenesulfonyl chloride, with an organic solvent.

Step 3: Ammonolysis of the Sulfonyl Chloride

- Dissolve the 4-methoxy-3-nitrobenzenesulfonyl chloride in an appropriate solvent.
- Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.^[1]
- Monitor the reaction by TLC until the starting material is consumed.
- Isolate the product, 4-methoxy-3-nitrobenzenesulfonamide, by filtration or extraction.

Step 4: Reduction of the Nitro Group

- Reduce the nitro group of 4-methoxy-3-nitrobenzenesulfonamide to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation

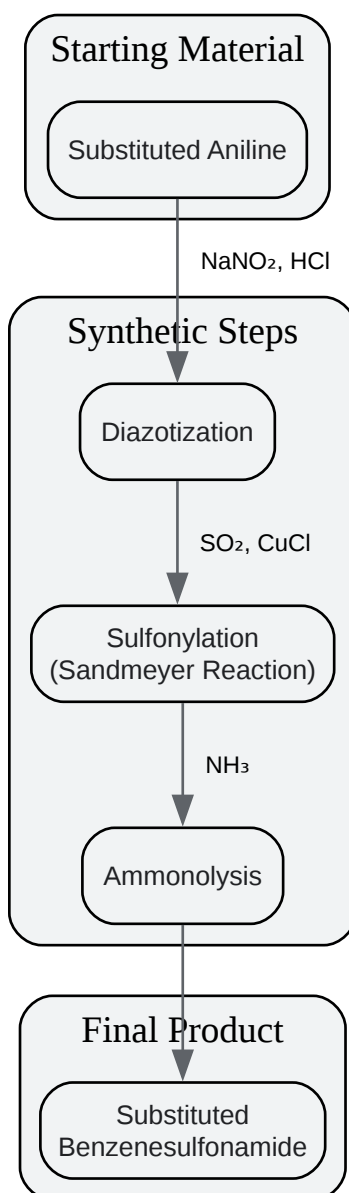
with palladium on carbon).

- Upon completion of the reaction, neutralize the mixture and extract the final product, **4-Amino-3-methoxybenzenesulfonamide**.
- Purify the product by recrystallization or column chromatography.

Potential Signaling Pathway and Mechanism of Action

Benzenesulfonamide derivatives are a well-established class of compounds known for their ability to inhibit carbonic anhydrases.[3][4] These enzymes play a crucial role in various physiological processes, and their inhibition is a target for the treatment of several diseases, including glaucoma and certain types of cancer. The general mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.

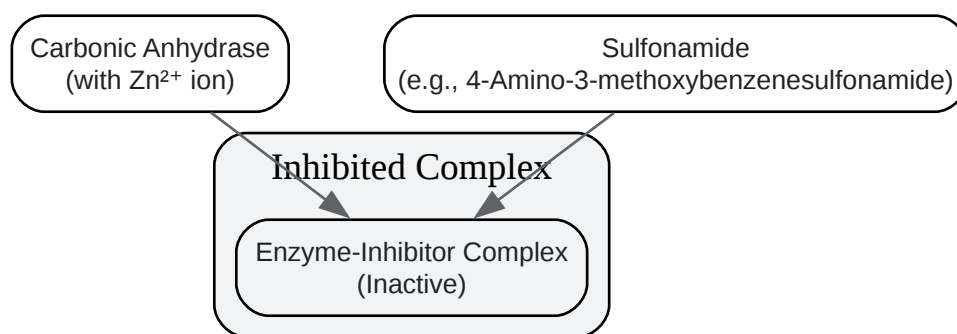
Below is a diagram illustrating a generalized workflow for the synthesis of a substituted benzenesulfonamide.



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Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.

The following diagram illustrates the inhibition of carbonic anhydrase by a sulfonamide compound.



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Caption: Inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.

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References

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